(S)-2-((Methoxycarbonyl)amino)butanoic acid (S)-2-((Methoxycarbonyl)amino)butanoic acid
Brand Name: Vulcanchem
CAS No.: 259874-14-1
VCID: VC8347113
InChI: InChI=1S/C6H11NO4/c1-3-4(5(8)9)7-6(10)11-2/h4H,3H2,1-2H3,(H,7,10)(H,8,9)/t4-/m0/s1
SMILES: CCC(C(=O)O)NC(=O)OC
Molecular Formula: C6H11NO4
Molecular Weight: 161.16 g/mol

(S)-2-((Methoxycarbonyl)amino)butanoic acid

CAS No.: 259874-14-1

Cat. No.: VC8347113

Molecular Formula: C6H11NO4

Molecular Weight: 161.16 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-((Methoxycarbonyl)amino)butanoic acid - 259874-14-1

CAS No. 259874-14-1
Molecular Formula C6H11NO4
Molecular Weight 161.16 g/mol
IUPAC Name (2S)-2-(methoxycarbonylamino)butanoic acid
Standard InChI InChI=1S/C6H11NO4/c1-3-4(5(8)9)7-6(10)11-2/h4H,3H2,1-2H3,(H,7,10)(H,8,9)/t4-/m0/s1
Standard InChI Key OHRXVUZLLZTQMX-BYPYZUCNSA-N
Isomeric SMILES CC[C@@H](C(=O)O)NC(=O)OC
SMILES CCC(C(=O)O)NC(=O)OC
Canonical SMILES CCC(C(=O)O)NC(=O)OC

Chemical and Structural Properties

Molecular Architecture

(S)-2-((Methoxycarbonyl)amino)butanoic acid possesses the molecular formula C₆H₁₁NO₄ and a molar mass of 161.16 g/mol . Its IUPAC name, (2S)-2-(methoxycarbonylamino)butanoic acid, reflects the stereochemistry at the second carbon and the presence of methoxycarbonyl and carboxylic acid functional groups. The compound’s isomeric SMILES string, CCC@@HNC(=O)OC, confirms the (S)-configuration through the chiral center notation.

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
CAS No.259874-14-1
Molecular FormulaC₆H₁₁NO₄
Molecular Weight161.16 g/mol
Isomeric SMILESCCC@@HNC(=O)OC
Solubility (Storage)Stable at -80°C (6 months)

Stereochemical Significance

The (S)-enantiomer’s configuration is critical for its interactions in asymmetric synthesis and enzymatic processes. The methoxycarbonyl group (-NH-C(=O)-OCH₃) enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic acyl substitutions. This reactivity is exploited in peptide coupling reactions, where the compound acts as a protected amino acid derivative.

Synthesis and Preparation

Purification and Characterization

Post-synthesis purification typically involves recrystallization or chromatography. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) validate structural integrity, with the InChIKey OHRXVUZLLZTQMX-BYPYZUCNSA-N serving as a unique identifier.

Research Applications

Peptide Synthesis

The compound’s dual functionality—carboxylic acid and protected amine—makes it a valuable building block in solid-phase peptide synthesis (SPPS). Its methoxycarbonyl (Moc) group offers temporary amine protection, which is selectively removable under mild acidic conditions .

Organocatalysis

Preliminary studies suggest potential in asymmetric organocatalysis. The chiral center and hydrogen-bonding capacity of the carbamate group may enable enantioselective transformations, such as Michael additions or aldol reactions.

Table 2: Applications in Chemical Research

ApplicationRole of CompoundKey Feature Utilized
Peptide CouplingProtected amino acid derivativeMethoxycarbonyl group
Chiral AuxiliaryStereochemical control agent(S)-configuration
Drug IntermediateBuilding block for APIsReactive carboxylic acid

Future Research Directions

Expanding Synthetic Utility

Further investigation into its use in click chemistry or bioconjugation could unlock novel applications in targeted drug delivery. The methoxycarbonyl group’s compatibility with copper-free azide-alkyne cycloadditions remains underexplored.

Biological Activity Profiling

While current data focus on synthetic utility, evaluating its interactions with enzymes (e.g., proteases or transferases) may reveal inhibitory or modulatory effects, positioning it as a pharmacophore in drug discovery .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator